Ethyl 1,3,4-thiadiazole-2-carboxylate Ethyl 1,3,4-thiadiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1378819-08-9
VCID: VC2094912
InChI: InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-7-6-3-10-4/h3H,2H2,1H3
SMILES: CCOC(=O)C1=NN=CS1
Molecular Formula: C5H6N2O2S
Molecular Weight: 158.18 g/mol

Ethyl 1,3,4-thiadiazole-2-carboxylate

CAS No.: 1378819-08-9

Cat. No.: VC2094912

Molecular Formula: C5H6N2O2S

Molecular Weight: 158.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1,3,4-thiadiazole-2-carboxylate - 1378819-08-9

Specification

CAS No. 1378819-08-9
Molecular Formula C5H6N2O2S
Molecular Weight 158.18 g/mol
IUPAC Name ethyl 1,3,4-thiadiazole-2-carboxylate
Standard InChI InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-7-6-3-10-4/h3H,2H2,1H3
Standard InChI Key LFGGFUHHUHIYPR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN=CS1
Canonical SMILES CCOC(=O)C1=NN=CS1

Introduction

Chemical Properties and Structure

Ethyl 1,3,4-thiadiazole-2-carboxylate is characterized by a molecular formula of C5H6N2O2S with a molecular weight of 158.18 g/mol . The compound contains a 1,3,4-thiadiazole ring system, which features two nitrogen atoms at positions 1 and 3, and a sulfur atom at position 4. At position 2, it bears an ethyl carboxylate group (–COOC2H5), which contributes to its potential reactivity and applications in organic synthesis.

The structure can be represented by the SMILES notation O=C(OCC)C1=NN=CS1, indicating the presence of a thiadiazole ring with an ethyl ester functional group . The compound's structure makes it a versatile intermediate for the synthesis of various derivatives with potential biological activities.

PropertyValueReference
Molecular FormulaC5H6N2O2S
Molecular Weight158.18 g/mol
CAS Number1378819-08-9
SMILES NotationO=C(OCC)C1=NN=CS1
Storage Condition4°C
Structural Classification1,3,4-thiadiazole derivative
AspectDetailsReference
Signal WordWarning
Hazard StatementsH302-H315-H319-H332-H335
Precautionary StatementsP261-P270-P280-P301+P330+P331-P302+P317-P303+P361+P353-P304+P340-P305+P351+P338-P332+P313-P362-P405
Storage Requirements4°C, locked storage
Research DesignationFor research use only

Structural Relevance and Relationship to Similar Compounds

Ethyl 1,3,4-thiadiazole-2-carboxylate belongs to the broader class of 1,3,4-thiadiazole compounds, which have attracted significant interest in pharmaceutical research. The 1,3,4-thiadiazole scaffold is a versatile building block for constructing biologically active molecules.

Related Compounds

A closely related compound is Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylate (CAS: 869108-50-9), which differs by the presence of a methyl group at position 5 of the thiadiazole ring . This related compound has a molecular formula of C6H8N2O2S and a molecular weight of 172.2 g/mol. Similar to Ethyl 1,3,4-thiadiazole-2-carboxylate, it also carries hazard statements related to skin and eye irritation, harmful if swallowed, and respiratory irritation .

Table 3: Comparison Between Ethyl 1,3,4-thiadiazole-2-carboxylate and Related Compounds

CompoundMolecular FormulaMolecular WeightCAS NumberNotable DifferenceReference
Ethyl 1,3,4-thiadiazole-2-carboxylateC5H6N2O2S158.18 g/mol1378819-08-9Base compound
Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylateC6H8N2O2S172.2 g/mol869108-50-9Methyl group at position 5

Research Significance

Ethyl 1,3,4-thiadiazole-2-carboxylate represents an important compound in the expanding field of heterocyclic chemistry with potential applications in medicinal chemistry. The presence of the thiadiazole ring, known for its diverse biological activities, coupled with the reactive ethyl ester functional group, makes this compound a versatile chemical entity for various research purposes.

Significance in Drug Discovery

The 1,3,4-thiadiazole scaffold has been identified as a pharmacologically important nucleus in drug discovery. Derivatives of this class have shown various biological activities, including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties . Therefore, Ethyl 1,3,4-thiadiazole-2-carboxylate could potentially serve as a starting point for developing compounds with therapeutic potential.

Role in Synthetic Methodology Development

As evidenced by research on related compounds, the development of efficient synthetic methodologies for 1,3,4-thiadiazole derivatives continues to be an active area of research. The synthesis of Ethyl 1,3,4-thiadiazole-2-carboxylate and related compounds contributes to the broader understanding of the chemistry of heterocyclic compounds and enables the development of more efficient, environmentally friendly synthetic approaches .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator